molecular formula C15H23N3O4S B6982945 methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate

methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate

Cat. No.: B6982945
M. Wt: 341.4 g/mol
InChI Key: SOAFTSHZIUIJAY-TXEJJXNPSA-N
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Description

Methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate is a complex chemical compound with a diverse range of applications in chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with ethyl and methyl groups, enhancing its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate typically involves multiple steps:

  • Formation of the Piperazine Ring: : Starting with a suitable precursor, the piperazine ring is constructed via a cyclization reaction.

  • Introduction of Ethyl and Methyl Groups: : Through alkylation reactions, ethyl and methyl groups are introduced to specific positions on the piperazine ring.

  • Attachment of the Sulfonyl Group: : The sulfonyl group is introduced via a sulfonation reaction, often using reagents like sulfur trioxide or chlorosulfonic acid.

  • Formation of the Pyridine Ring and Esterification: : The pyridine ring is synthesized and esterification is carried out to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity, employing catalysts and optimized reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions, utilizing agents like lithium aluminum hydride, can modify the functional groups present in the compound.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, where groups on the pyridine or piperazine rings are replaced under various conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenated compounds under reflux conditions.

Major Products

The reactions primarily yield modified derivatives of the original compound, often enhancing its chemical properties or introducing new functionalities.

Scientific Research Applications

Chemistry

  • Catalysts: : The compound acts as a precursor for synthesizing catalysts used in organic synthesis.

  • Ligands: : It serves as a ligand in coordination chemistry for metal complexes.

Biology

  • Enzyme Inhibition: : It is studied for its potential to inhibit specific enzymes, making it relevant in biochemical research.

Medicine

  • Drug Development: : The compound’s unique structure is explored for developing new pharmaceuticals, particularly in targeting central nervous system disorders.

Industry

  • Material Science: : Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific molecular targets such as enzymes or receptors, altering their activity. Its mechanism often involves binding to the active site of the target molecule, thereby modulating its function through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate exhibits enhanced stability and specificity in its interactions due to the presence of the ethyl and methyl groups on the piperazine ring.

Similar Compounds

  • Methyl 5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate: : Lacks the ethyl group, which affects its reactivity and stability.

  • Ethyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate: : Differing ester group impacting its solubility and biological activity.

This compound’s unique chemical structure and properties make it a valuable compound across various fields, particularly for its stability and specificity in interactions.

Properties

IUPAC Name

methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-5-18-11(2)9-17(10-12(18)3)23(20,21)13-6-7-14(16-8-13)15(19)22-4/h6-8,11-12H,5,9-10H2,1-4H3/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAFTSHZIUIJAY-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CN(CC1C)S(=O)(=O)C2=CN=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H](CN(C[C@@H]1C)S(=O)(=O)C2=CN=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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